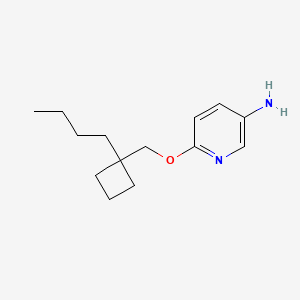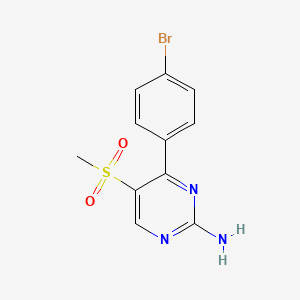
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a chemical compound with a unique structure that includes a pyrazole ring substituted with an amino group, a hydroxyethyl group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole-3-carboxylic acid with 2-bromoethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反应分析
Types of Reactions
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-amino-1-(2-aminoethyl)-1H-pyrazole-3-carboxylate.
Substitution: 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
科学研究应用
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-amino-1H-pyrazole-3-carboxylate: Lacks the hydroxyethyl group, making it less versatile in forming hydrogen bonds.
Methyl 4-amino-1H-pyrazole-3-carboxylate: Lacks the hydroxyethyl group, reducing its potential interactions with biological targets.
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: Lacks the ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is unique due to the presence of both the hydroxyethyl and ester groups, which enhance its solubility, reactivity, and potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC 名称 |
methyl 4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)6-5(8)4-10(9-6)2-3-11/h4,11H,2-3,8H2,1H3 |
InChI 键 |
FGOXICGBGWAJES-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NN(C=C1N)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


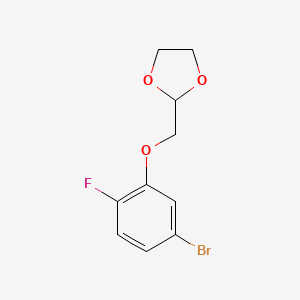
![(R)-1-(1-(Pyridin-4-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789420.png)
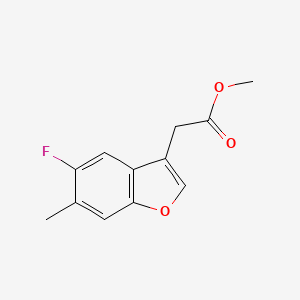
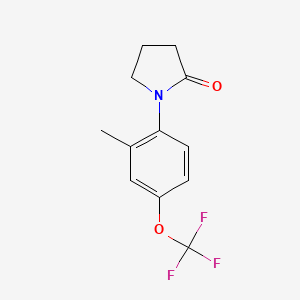
![2-Bromo-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11789432.png)





